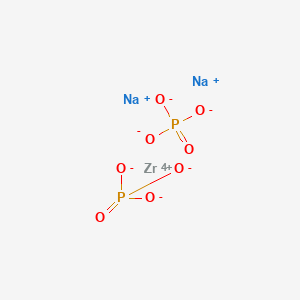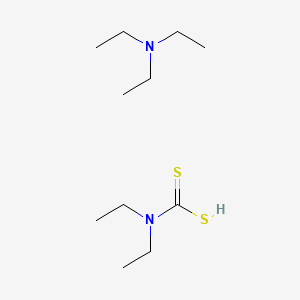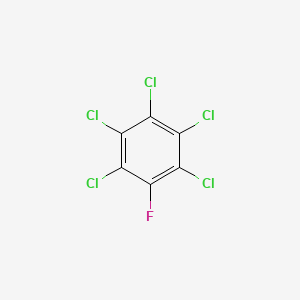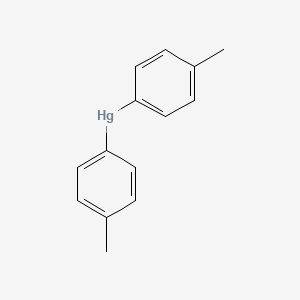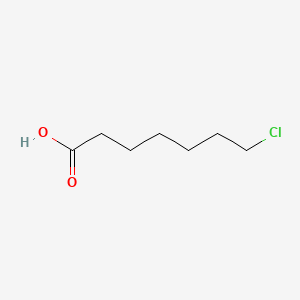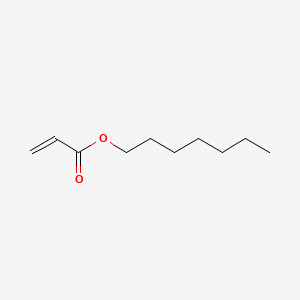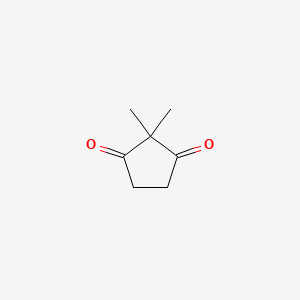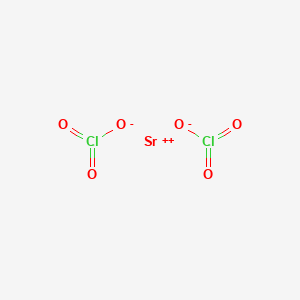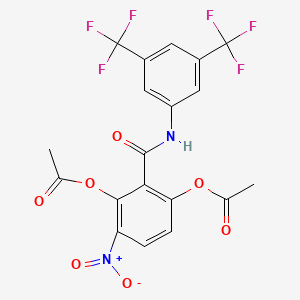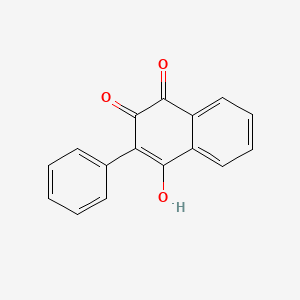
2-羟基-3-苯基-1,4-萘醌
描述
2-Hydroxy-1,4-naphthoquinone, also known as lawsone, is a natural organic compound derived from naphthalene . It is a red-orange dye present in the leaves of the henna plant (Lawsonia inermis), as well as in the common walnut (Juglans regia) and water hyacinth (Pontederia crassipes) . It has antibacterial, antifungal, anti-inflammatory, antiviral, and antineoplastic properties . It inhibits tumor cell growth and stimulates the production of reactive oxygen species (ROS) . It is used for preparing decorative hair and skin dyes . It also demonstrates antimicrobial and antioxidant effects .
Synthesis Analysis
A series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives with a variety of side chains were successfully synthesized by Mannich reaction of 2-hydroxy-1,4-naphthoquinone (lawsone) with selected amines and aldehydes .
Molecular Structure Analysis
The quinone ring contains a system of double bonds conjugated with carbonyl groups; it is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles . 1,4-naphthoquinone is easily reduced by various agents and converted to 1,4-dihydroxynaphthalene .
Chemical Reactions Analysis
Lawsone reacts chemically with the protein keratin in skin and hair via a Michael addition reaction, resulting in a strong permanent stain that lasts until the skin or hair is shed . Darker colored staining is due to more lawsone–keratin interactions occurring, which evidently break down as the concentration of lawsone decreases and the tattoo fades .
科学研究应用
Here is a comprehensive analysis of the scientific research applications of 2-Hydroxy-3-phenyl-1,4-naphthoquinone, also known as 4-hydroxy-3-phenylnaphthalene-1,2-dione, focusing on unique applications:
Antibiotic and Antitumoral Precursors
This compound serves as a synthetic precursor for antibiotic and antitumoral quinonoid compounds, including indolonaphthoquinones, which have significant importance due to their antineoplastic activity .
Mitochondrial Biogenesis
Recent studies have indicated that derivatives of this compound can enhance mitochondrial energy efficiency by modulating major mitochondrial biogenesis regulatory genes .
Antineoplastic Activity
Novel series of derivatives from this compound have been described as candidates targeting extracellular signal-regulated kinases (ERK1/2) with considerable antineoplastic activity .
Reactivity in Organic Synthesis
The phenyliodonium ylide of this compound reacts with various reagents to afford good yields of indanedione 2-carboxamido compounds, which have potential applications in organic synthesis .
Molecular Docking Studies
Molecular docking studies have been performed to reveal the interactions of derivatives of this compound with the epidermal growth factor receptor (EGFR) tyrosine kinase, which is relevant in cancer research .
Microwave-Assisted Synthesis
This compound has been used in microwave-assisted three-component reactions to synthesize novel derivatives that could have various applications in medicinal chemistry .
作用机制
Target of Action
The primary targets of 2-Hydroxy-3-phenyl-1,4-naphthoquinone are human cancer cell lines , such as KB and HepG2 . It has also been found to inhibit HIV-1 reverse transcriptase and human topoisomerase II .
Mode of Action
2-Hydroxy-3-phenyl-1,4-naphthoquinone interacts with its targets through a variety of mechanisms. Many 1,4-naphthoquinone compounds can damage DNA through the generation of reactive oxygen species . They can also regulate the tumor suppressor factor p53 or induce apoptosis via the endoplasmic reticulum stress pathway .
Pharmacokinetics
It is known that the compound has a melting point of146°C and a boiling point of 440.5±45.0°C . Its density is 1.392±0.06 g/cm3 , and it has a pKa of 4.26±0.10 , which may influence its bioavailability.
Result of Action
The compound exhibits significant cytotoxic activity against human cancer cell lines, with half maximal inhibitory concentration values in a range of 4–20 μM . It can also inhibit HIV-1 reverse transcriptase and human topoisomerase II , potentially leading to the inhibition of viral replication and cell division, respectively.
Action Environment
It is worth noting that the compound’s action may be influenced by the presence of other compounds in the environment, the ph of the environment, and the temperature .
安全和危害
未来方向
Naphthoquinones, especially 1,4-naphthoquinones, are at the center of multiple areas of research owing to the broad spectrum of their pharmacological properties . The possibility of combination of naphthoquinone and γ-butyrolactone moieties into a single molecule has received little attention so far . The high reactivity of naphthoquinones and the well-developed methods of chemical modification of naphthoquinones make this group of compounds attractive for the profound development of new types of substances with high biological activity .
属性
IUPAC Name |
4-hydroxy-3-phenylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3/c17-14-11-8-4-5-9-12(11)15(18)16(19)13(14)10-6-2-1-3-7-10/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKUADBGJIXWTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921586 | |
| Record name | 2-Hydroxy-3-phenylnaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150-59-0 | |
| Record name | NSC102533 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-3-phenylnaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to produce 2-Hydroxy-3-phenyl-1,4-naphthoquinone?
A1: Several synthetic strategies have been explored for this compound. One approach involves the palladium-catalyzed arylation of n-butyl vinyl ether with o-bromobenzoic acid esters, leading to o-acetylbenzoic acids, which are then utilized to synthesize 2-Hydroxy-3-phenyl-1,4-naphthoquinones [, ]. Another method utilizes a two-step copper (I)-catalyzed oxidation of 2-phenyl-naphthalene-1,3-diol with atmospheric oxygen to achieve the desired product []. This novel method allows for direct Csp2-O bond formation under relatively mild conditions compared to traditional approaches. Finally, a total synthesis route starting from 2-(2-Oxo-3-phenylpropyl)-benzaldehydes has also been reported [, ].
Q2: Has the electron spin resonance (ESR) of 2-Hydroxy-3-phenyl-1,4-naphthoquinone or related compounds been studied?
A2: Yes, ESR studies have been conducted on 2-hydroxy-1,4-naphthosemiquinones, including a series of bromo-2-hydroxy-3-phenyl-1,4-naphthoquinones []. These studies revealed that the splitting constants for the aromatic ring hydrogens in these compounds decrease in the order of aH(6) > aH(8) > aH(5) > aH(7), with aH(7) often being too small to be resolved. Interestingly, no splitting from one of the aromatic ring hydrogens in 2-hydroxy-1,4-naphthosemiquinones was observed [].
Q3: Are there any applications of 2-Hydroxy-3-phenyl-1,4-naphthoquinone in the synthesis of other compounds?
A3: Yes, 2-Hydroxy-3-phenyl-1,4-naphthoquinones have proven useful in synthesizing more complex molecules. For instance, they serve as key intermediates in the synthesis of indolo[2,3-b]naphthalene-6,11-diones [, ]. These findings highlight the versatility of 2-Hydroxy-3-phenyl-1,4-naphthoquinone as a building block in organic synthesis.
- Palladium-catalyzed synthesis of o-acetylbenzoic acids: a new, efficient general route to 2-hydroxy-3-phenyl-1,4-naphthoquinones and indolo[2,3-b]naphthalene-6,11-diones.
- E.S.R. studies of some polycyclic semiquinones and derived radicals.
- Unprecedented and Scalable Copper (I)-Catalyzed Oxidation of the Csp2-H bond on 2-phenyl-naphthalene-1,3-diol with Atmospheric Oxygen: synthesis of 2-Hydroxy-3-phenyl-1,4-naphthoquinone via direct Csp2-O bond formation.
- Studies on the chemistry of 2-(2-oxo-3-phenylpropyl)-benzaldehydes: novel total synthesis of 3-phenylnaphthalen-2-ols and 2-hydroxy-3-phenyl-1,4-naphthoquinones
- Palladium-catalyzed synthesis of o-acetylbenzoic acids: a new, efficient general route to 2-hydroxy-3-phenyl-1,4-naphthoquinones and indolo[2,3-b]naphthalene-6,11-diones
- Studies on the Chemistry of 2-(2-Oxo-3-phenylpropyl)-benzaldehydes: Novel Total Synthesis of 3-Phenylnaphthalen-2-ols and 2-Hydroxy-3-phenyl-1,4-naphthoquinones.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



